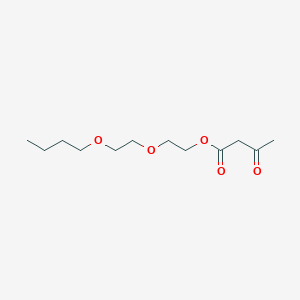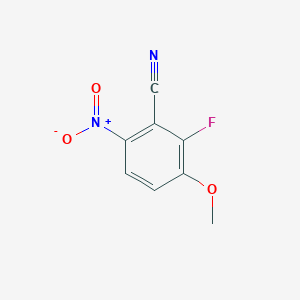
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate is an organic compound with the molecular formula C14H26O5. It is a derivative of ethyl 3-oxobutanoate, where the ethyl group is substituted with a 2-(2-butoxyethoxy)ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (ethyl acetoacetate) with 2-(2-butoxyethoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The enolate ion of ethyl 3-oxobutanoate reacts with the alkyl halide in an S_N2 reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2-butoxyethoxy)ethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate involves its reactivity as a β-keto ester. The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions. The enolate ion formation is facilitated by the presence of the keto group, which stabilizes the negative charge on the α-carbon.
Comparaison Avec Des Composés Similaires
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate can be compared with other β-keto esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar reactivity due to the presence of the keto group, this compound is unique due to the presence of the 2-(2-butoxyethoxy)ethyl group, which imparts different solubility and reactivity properties.
List of Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
- Methyl malonate
Propriétés
Numéro CAS |
6339-11-3 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-(2-butoxyethoxy)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H22O5/c1-3-4-5-15-6-7-16-8-9-17-12(14)10-11(2)13/h3-10H2,1-2H3 |
Clé InChI |
KFTQDDKYVVHNMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)








![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)




